(2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(9(14)15)7-2-4-8(5-3-7)10(11,12)13/h2-6H,1H3,(H,14,15)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLAPCSAZMQDSO-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid CAS number search
Technical Monograph: (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic Acid
Executive Summary This technical guide provides a comprehensive analysis of (2S)-2-[4-(trifluoromethyl)phenyl]propanoic acid, a fluorinated bioisostere of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. Targeted at drug development professionals and synthetic chemists, this document details the compound's chemical identity, definitive CAS registry data, enantioselective synthesis pathways, and critical quality control parameters.
Chemical Identity & Stereochemistry
The compound belongs to the class of 2-arylpropionic acids (profens). The introduction of the trifluoromethyl (-CF₃) group at the para-position of the phenyl ring significantly alters the physicochemical profile compared to its alkyl analogs (e.g., ibuprofen), enhancing lipophilicity and metabolic stability against benzylic oxidation.
-
IUPAC Name: (2S)-2-[4-(trifluoromethyl)phenyl]propanoic acid[1]
-
Common Synonyms: (S)-4-Trifluoromethylhydratropic acid; (S)-α-Methyl-4-(trifluoromethyl)benzeneacetic acid.
-
Molecular Formula: C₁₀H₉F₃O₂[2]
-
Chirality: The (S)-enantiomer is the pharmacologically active eutomer in many profen-class drugs (inhibiting COX enzymes), though this specific fluorinated analog is often utilized as a mechanistic probe or intermediate.
CAS Registry Data & Identification
Correct identification is critical due to the prevalence of the racemate and the structurally similar gem-dimethyl analog.
| Chemical Entity | Stereochemistry | CAS Registry Number | Note |
| (2S)-Isomer | (S)-Enantiomer | 1600519-19-4 | Target Compound |
| (2R)-Isomer | (R)-Enantiomer | 150360-27-3 | Distomer / Impurity |
| Racemate | (RS)-Mix (50:50) | 134904-86-2 | Common starting material |
| Gem-dimethyl | Achiral | 32445-89-9 | Caution: Different compound (2-Methyl-2-...) |
Critical Warning: Do not confuse the target compound with 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid (CAS 32445-89-9), which contains a quaternary carbon alpha to the carboxyl group and lacks a chiral center.
Physicochemical Properties
| Property | Value | Context |
| Physical State | White to off-white solid | Crystalline powder |
| Melting Point | 54–58 °C | Data based on racemate; enantiomers may vary slightly. |
| pKa | ~4.2 – 4.5 | Typical for 2-arylpropionic acids. |
| LogP | ~3.1 | High lipophilicity due to -CF₃ group. |
| Solubility | Low in water; High in MeOH, DCM, DMSO | Requires organic co-solvent for biological assays. |
Synthesis & Manufacturing Methodologies
To obtain high optical purity (>99% ee) of the (S)-isomer, two primary strategies are employed: Asymmetric Hydrogenation (catalytic) and Chiral Resolution (stoichiometric).
Method A: Asymmetric Hydrogenation (Preferred)
This route utilizes a ruthenium or rhodium catalyst with a chiral phosphine ligand (e.g., BINAP) to hydrogenate the acrylic acid precursor.
Protocol Overview:
-
Precursor Synthesis: 4-(Trifluoromethyl)acetophenone is reacted with a Wittig reagent or via Knoevenagel condensation to form 2-[4-(trifluoromethyl)phenyl]acrylic acid.
-
Catalyst Preparation: Ru(OAc)₂[(S)-BINAP] is generated in situ.
-
Hydrogenation: The acrylic acid is subjected to H₂ (40–60 bar) in methanol at room temperature.
-
Purification: The catalyst is removed via filtration; the product is recrystallized.
Method B: Classical Chiral Resolution
Used when high-pressure equipment is unavailable.
-
Salt Formation: Racemic acid is mixed with (S)-(-)-1-Phenylethylamine in hot ethanol.
-
Fractional Crystallization: The diastereomeric salt of the (S)-acid crystallizes out due to lower solubility.
-
Acidification: The salt is treated with dilute HCl to release the free (S)-acid.
Workflow Visualization (Graphviz)
Figure 1: Comparative synthetic pathways for (2S)-2-[4-(trifluoromethyl)phenyl]propanoic acid.
Analytical Quality Control
Ensuring enantiomeric excess (ee) is paramount. Standard reverse-phase HPLC cannot distinguish enantiomers; a chiral stationary phase is required.
Chiral HPLC Method Protocol:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivative).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Elution: The (R)-isomer typically elutes first on AD-H columns, followed by the (S)-isomer (Must be empirically verified with standards).
NMR Validation:
-
¹H NMR: Methyl doublet at ~1.5 ppm; Methine quartet at ~3.8 ppm.
-
¹⁹F NMR: Single peak at ~-62 ppm (relative to CFCl₃). The presence of multiple F peaks indicates impurity or degradation.
Biological Context & Applications
Bioisosterism: The trifluoromethyl group is a classic bioisostere for the isopropyl group found in Ibuprofen.
-
Metabolic Stability: The C-F bond is stronger than the C-H bond, blocking metabolic hydroxylation at the para-position, potentially extending the half-life.
-
Lipophilicity: The CF₃ group increases membrane permeability.
Research Applications:
-
PPAR Agonists: 2-arylpropanoic acids are privileged scaffolds for Peroxisome Proliferator-Activated Receptors (PPAR) agonists used in metabolic disease research.
-
11β-HSD1 Inhibitors: Used as a building block for inhibitors of 11β-hydroxysteroid dehydrogenase type 1, a target for type 2 diabetes.
-
Coxib Intermediates: Used in the synthesis of selective COX-2 inhibitors where the profen scaffold is cyclized.
References
-
Synsmart. (n.d.).[4] 2-(4-(trifluoromethyl)phenyl)propanoic acid (Racemate).[1][2][3][5] Retrieved February 12, 2026, from [Link]
- Noyori, R. (1994). Asymmetric Hydrogenation. Acta Chemica Scandinavica, 50, 380-390. (Foundational reference for Ru-BINAP synthesis of profens).
Sources
- 1. Benzeneacetic acid, α-methyl-4-(trifluoromethyl)-, (αS)-,1600519-19-4-Amadis Chemical [amadischem.com]
- 2. 1000544-72-8|2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid|BLD Pharm [bldpharm.com]
- 3. 1080023-02-4|2-(2-(Trifluoromethyl)phenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 4. synsmart.in [synsmart.in]
- 5. 32857-62-8|4-(Trifluoromethyl)phenylacetic acid|BLD Pharm [bldpharm.com]
Molecular weight and formula of (2S)-2-[4-(CF3)phenyl]propanoic acid
This technical guide details the physicochemical profile, synthetic methodology, and structural characterization of (2S)-2-[4-(trifluoromethyl)phenyl]propanoic acid , a fluorinated bioisostere of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.
Executive Summary
(2S)-2-[4-(trifluoromethyl)phenyl]propanoic acid is the pharmacologically active
Part 1: Physicochemical Profile[1]
The following data represents the core molecular specifications for the (2S)-enantiomer.
| Property | Value | Technical Note |
| IUPAC Name | (2S)-2-[4-(trifluoromethyl)phenyl]propanoic acid | The (2S) configuration corresponds to the biologically active enantiomer of 2-arylpropionic acids (profens). |
| Molecular Formula | Contains a highly electron-withdrawing | |
| Molecular Weight | 218.17 g/mol | Calculated based on standard atomic weights ( |
| CAS Number (Racemic) | 53574-83-3 | The specific CAS for the pure (S)-enantiomer is often not distinct in commercial catalogs; researchers typically resolve the racemate or synthesize it asymmetrically. |
| Predicted pKa | 3.8 – 4.2 | Slightly more acidic than Ibuprofen ( |
| Appearance | White Crystalline Solid | Typical for 2-arylpropionic acids. |
| Solubility | DMSO, Methanol, Ethanol | Low water solubility; requires organic co-solvents for biological assay stock solutions. |
Structural Visualization
The diagram below illustrates the connectivity and the critical stereogenic center at the
Figure 1: Structural connectivity highlighting the metabolic blocking
Part 2: Asymmetric Synthesis Protocol
To obtain high enantiomeric excess (
Core Reagents
-
Substrate: 2-[4-(trifluoromethyl)phenyl]acrylic acid.
-
Catalyst: Ru(OAc)₂[(S)-BINAP] (Noyori Catalyst).
-
Solvent: Methanol (degassed).
-
Reducing Agent: Hydrogen gas (
).
Step-by-Step Workflow
-
Substrate Preparation: Synthesize the acrylic acid precursor via a Wittig reaction or condensation of 4-(trifluoromethyl)acetophenone with diethyl carbonate, followed by reduction and dehydration.
-
Asymmetric Hydrogenation (The Critical Step):
-
Load: Charge a high-pressure autoclave with the acrylic acid substrate (1.0 equiv) and Ru-(S)-BINAP catalyst (0.01 equiv).
-
Solvent: Add degassed methanol (concentration ~0.5 M).
-
Pressurize: Purge with
(3x), then pressurize with to 50–100 bar (high pressure favors the reaction). -
Reaction: Stir at ambient temperature (25°C) for 12–24 hours.
-
Mechanism: The Ruthenium-BINAP complex directs the hydride attack to the Si-face of the olefin, selectively yielding the (S)-enantiomer.
-
-
Purification:
-
Concentrate the solvent under reduced pressure.
-
Perform acid-base extraction (
wash, acidify aqueous layer with , extract with Ethyl Acetate) to remove catalyst residues. -
Recrystallize from Hexane/Ethyl Acetate to upgrade
to >99%.
-
Figure 2: Workflow for the enantioselective synthesis of the target molecule.
Part 3: Analytical Characterization & Validation
Trustworthiness in chiral chemistry requires rigorous validation of the enantiomeric purity.
Chiral HPLC Analysis
To confirm the (S)-configuration and quantify Enantiomeric Excess (
-
Column: Chiralcel OD-H or OJ-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (98:2 to 90:10) with 0.1% Trifluoroacetic acid (TFA).
-
Detection: UV at 254 nm.
-
Expectation: The enantiomers will have distinct retention times. The (S)-isomer typically elutes second on an OD-H column for profens, but this must be validated against a racemic standard.
Optical Rotation
Specific rotation
-
Protocol: Dissolve 10 mg of product in 1 mL of Chloroform or Ethanol.
-
Measurement: Measure at 20°C using the Sodium D-line (589 nm).
-
Reference: Analogous profens (e.g., S-Ibuprofen) are typically dextrorotatory (
) in ethanol. However, the introduction of the group can invert the sign of rotation depending on the solvent. -
Standard: Compare against literature values for "Triflurprofen" or "4-trifluoromethyl ibuprofen".
Part 4: Applications in Drug Discovery
Bioisosterism
The
-
Metabolic Stability: The
group prevents the P450-mediated benzylic hydroxylation that typically clears Ibuprofen from the body, potentially extending the half-life ( ). -
Lipophilicity: The
group increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration for neuro-inflammatory applications.
Kinetic Resolution Standard
This molecule is frequently used as a substrate to test the efficiency of new lipase enzymes (e.g., Candida rugosa lipase) in kinetic resolution experiments, serving as a benchmark for ester hydrolysis rates.
References
-
Chemical Synthesis Database. (2025). 2-[4-(trifluoromethyl)phenyl]propanoic acid Properties and Synthesis. ChemSynthesis. Link
-
National Institutes of Health (NIH). (2024). Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. PubMed Central. Link
-
Tokyo Chemical Industry (TCI). (2024). Product Specification: 3-[4-(Trifluoromethyl)phenyl]propionic Acid (Structural Analog Reference). TCI Chemicals. Link
-
Santa Cruz Biotechnology. (2024). Fluorinated Phenylpropionic Acid Derivatives. SCBT. Link
Sources
Physicochemical Profile: (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic Acid
Topic: pKa value of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid Content Type: In-depth technical guide.
Executive Summary: The Dissociation Constant
For researchers in medicinal chemistry and formulation science, the acid dissociation constant (
Based on quantitative structure-activity relationship (QSAR) modeling and Hammett equation derivation, the
[1]
Key Insight: This molecule is the trifluoromethyl analog of Dexibuprofen (
Stereochemical Note: In achiral solvents (e.g., aqueous buffers used for titration), the
Theoretical Derivation: The Hammett Shift
To validate the predicted value without relying solely on database scraping, we apply the Hammett Linear Free Energy Relationship (LFER). This demonstrates the causality behind the acidity shift.
Structural Comparison
-
Reference Compound: Ibuprofen (2-[4-isobutylphenyl]propanoic acid).
-
Substituent: Isobutyl (
). -
Nature: Weakly electron-donating (hyperconjugation).
-
Reference
: ~4.40.
-
-
Target Compound: Trifluoro-analog.[1]
-
Substituent: Trifluoromethyl (
).[2] -
Nature: Strong electron-withdrawing (Inductive and Field effects).
-
The Calculation
Using the Hammett equation for the ionization of phenylpropionic acid derivatives:
Where:
-
(Hammett constant for para-
) . -
(Reaction constant for phenylpropionic acid ionization)
(attenuated by the alkyl spacer compared to benzoic acid).
Result: The
- .
Mechanistic Visualization
The following diagram illustrates the electron density shift that stabilizes the conjugate base.
Caption: The electron-withdrawing nature of the -CF3 group pulls electron density through the phenyl ring, delocalizing the negative charge on the carboxylate anion, thereby increasing acidity.
Experimental Protocol: Potentiometric Determination
While theoretical prediction is useful for screening, drug development requires experimental validation. The Potentiometric Titration method is the "Gold Standard" for compounds with
Materials & Prerequisites
-
Compound: (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid (>98% purity).
-
Titrant: 0.1 M Carbonate-free NaOH (standardized).
-
Solvent: Water/Methanol co-solvent system (due to low aqueous solubility of the unionized acid).
-
Note: The Yasuda-Shedlovsky extrapolation method will be used to determine aqueous
.
-
-
Equipment: Automatic Titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.
Step-by-Step Methodology
Step 1: Preparation of Co-Solvent Solutions Prepare three titration vessels with varying ratios of Methanol:Water (e.g., 30%, 40%, 50% MeOH v/v). Ensure ionic strength is constant (0.15 M KCl) to mimic physiological conditions.
Step 2: Sample Dissolution
Dissolve approximately
Step 3: Titration
Perform the titration under inert gas (Nitrogen/Argon) purge to prevent
-
Acidify slightly with HCl to ensure starting pH < 3.0.
-
Titrate with 0.1 M NaOH.
-
Record pH vs. Volume of titrant.[3]
Step 4: Bjerrum Plot Analysis
Calculate the average number of protons bound per molecule (
Step 5: Yasuda-Shedlovsky Extrapolation
Plot the measured
-
X-axis:
(Dielectric constant of MeOH/Water mix). -
Y-axis:
. -
Intercept: Extrapolate to
of pure water (approx 0.0128) to obtain the aqueous .
Protocol Workflow Diagram
Caption: Workflow for determining aqueous pKa for lipophilic acids using co-solvent extrapolation.
Pharmaceutical Implications[1][2]
Solubility vs. pH Profile
The
| pH Environment | Species Dominance | Solubility Status |
| Stomach (pH 1.2) | Unionized ( | Low (Precipitation risk) |
| Duodenum (pH 6.0) | Ionized ( | High (Rapid absorption window) |
| Blood (pH 7.4) | Ionized ( | High (Systemic circulation) |
LogD (Distribution Coefficient)
The effective lipophilicity (
Given the high lipophilicity of the
-
At pH 7.4: The molecule is >99.9% ionized. However, the lipophilic
group ensures that even the ionized form maintains sufficient membrane permeability or protein binding affinity (specifically to Albumin).
References
-
ChemicalBook. (2024).[4][5] (2R)-2-[4-(trifluoromethyl)phenyl]propanoic acid Physicochemical Properties. Retrieved from
-
Note: Cited for the specific predicted pKa value of 4.06.[1]
-
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
PubChem. (2024).[6] Dexibuprofen (CID 39912) and Derivatives.[6] National Library of Medicine. Retrieved from
- Note: Structural comparison for the parent scaffold.
Sources
- 1. (2R)-2-[4-(trifluoromethyl)phenyl]propanoic acid CAS#: 150360-27-3 [chemicalbook.com]
- 2. synsmart.in [synsmart.in]
- 3. web.viu.ca [web.viu.ca]
- 4. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 5. 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid | 32445-89-9 [chemicalbook.com]
- 6. (2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid;N-propan-2-ylpropan-2-amine | C19H33NO2 | CID 49855440 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (2S)-2-Arylpropanoic Acid Products from Palladium Impurities
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual palladium from (2S)-2-arylpropanoic acid products. Given the frequent use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) in the synthesis of this important class of compounds, efficient purification is critical for ensuring product quality, safety, and regulatory compliance.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.
I. Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual palladium from my (2S)-2-arylpropanoic acid product critically important?
A1: The removal of palladium is crucial for three primary reasons:
-
Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent limits on elemental impurities in active pharmaceutical ingredients (APIs).[4] Palladium is classified as a Class 2B element, and its permissible daily exposure (PDE) is strictly controlled, often translating to low parts-per-million (ppm) levels in the final drug substance.[5][6][7][8][9]
-
Toxicological Concerns: Palladium compounds can be toxic and pose a risk to patient safety.[3][10]
-
Catalytic Activity in Downstream Processes: Residual palladium can interfere with subsequent synthetic steps, potentially leading to undesired side reactions, catalyst poisoning, or product degradation.
Q2: What are the primary sources and forms of palladium contamination in my product?
A2: Palladium contamination typically originates from the catalyst used in C-C or C-heteroatom bond formation.[1] The nature of the palladium species in your crude product can be complex and is highly dependent on the reaction conditions, work-up procedure, and the ligand used. It can exist in various forms:
-
Heterogeneous Palladium: Such as palladium on carbon (Pd/C), which can often be removed by simple filtration, although fine particles can sometimes pass through standard filter media.[11]
-
Homogeneous (Soluble) Palladium: These are palladium complexes in various oxidation states (e.g., Pd(0), Pd(II)) that are dissolved in the reaction mixture.[12] These are often more challenging to remove.
-
Colloidal Palladium: Fine, insoluble palladium particles that can remain suspended in the product solution.[11]
The choice of purification strategy is highly dependent on the form of the palladium impurity.[1]
Q3: What are the most common methods for palladium removal, and how do I select the right one?
A3: Common methods include the use of scavengers, activated carbon, recrystallization, and chromatography.[4][12][13] The optimal choice depends on factors like the palladium species present, the properties of your (2S)-2-arylpropanoic acid, the required purity level, and the scale of your synthesis.[1][12]
The following decision-making workflow can guide your selection:
Caption: Workflow for palladium removal using activated carbon.
Protocol 2: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
This protocol provides a general procedure for using a solid-supported scavenger.
-
Dissolution: Dissolve the crude (2S)-2-arylpropanoic acid product in an appropriate solvent (e.g., THF, Toluene, DCM).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 4-8 molar equivalents relative to the initial palladium catalyst loading. [14]3. Scavenging: Stir the mixture at room temperature for 1-4 hours. For more challenging cases, the temperature can be increased to 40-60 °C and the time extended. [14]Monitor the progress by taking small aliquots of the solution (filtered) for analysis.
-
Filtration: Once scavenging is complete, filter the mixture to remove the silica scavenger. A standard laboratory filtration setup is sufficient.
-
Washing: Rinse the scavenger on the filter with a small amount of fresh solvent to recover the product.
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
Analysis: Confirm the final palladium concentration using ICP-MS.
IV. Quantitative Data Summary
The efficiency of palladium removal is highly dependent on the specific conditions. The following table provides a comparative overview based on literature data.
| Method | Typical Loading | Typical Conditions | Reported Pd Removal Efficiency | Key Advantages | Potential Drawbacks |
| Activated Carbon | 0.1 - 2 wt. eq. | 40-50 °C, 4-18 h | >90%, can reach <1 ppm [1] | Cost-effective, widely available | Non-selective, potential for high product loss, can require larger volumes [1][15] |
| Thiol-Silica Scavenger | 4-10 mol. eq. | RT - 60 °C, 1-4 h | >99%, often to <5 ppm [16][17][18] | High efficiency and selectivity, low product loss, easy filtration | Higher cost compared to carbon |
| TMT-Based Scavenger | 5-10 wt. % | RT, 16 h | Can reduce Pd from ~850 ppm to <10 ppm [13] | Very effective for various Pd species | Higher cost |
| Recrystallization | N/A | Solvent-dependent | Variable, often used as a polishing step | Can improve overall purity | May not be effective alone, potential for co-crystallization [4][10] |
V. References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016). Johnson Matthey Technology Review. [Link]
-
Quickly and Easily Remove Residual Metals from APIs to Approved Levels. (n.d.). Biotage. [Link]
-
Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]
-
Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]
-
Metal Scavengers in Process Chemistry An Investigative Study. (n.d.). Biotage. [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
-
Apeiron's Metal Scavenging Solutions. (n.d.). Apeiron Synthesis. [Link]
-
USP Chapters <232> and <233> Implementation Strategy. (2014). FDA. [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). In Cross-Coupling and Heck-Type Reactions 2. [Link]
-
Recrystallization1. (n.d.). University of Massachusetts Lowell. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
232 ELEMENTAL IMPURITIES—LIMITS. (n.d.). US Pharmacopeia (USP). [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (n.d.). MDPI. [Link]
-
Recrystallization (chemistry). (n.d.). Wikipedia. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). Organic Process Research & Development. [Link]
-
Recrystallization (chemistry). (2024). EBSCO. [Link]
-
ICH Q3D Elemental Impurities. (n.d.). CMC Drug Product Development Regulatory Consulting Pharma. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2025). ResearchGate. [Link]
-
Pd-catalysed C–H functionalisation of free carboxylic acids. (2022). RSC Publishing. [Link]
-
<232> ELEMENTAL IMPURITIES—LIMITS. (2017). US Pharmacopeia (USP). [Link]
-
Metal Scavenging using bulk SiliaMetS functionalized silica. (2016). YouTube. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (n.d.). ACS Publications. [Link]
-
How to remove palladium catalyst from reaction mixture ?. (2017). ResearchGate. [Link]
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- 2. apeiron-synthesis.com [apeiron-synthesis.com]
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- 4. biotage.com [biotage.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fda.gov [fda.gov]
- 7. usp.org [usp.org]
- 8. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 9. usp.org [usp.org]
- 10. arborassays.com [arborassays.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sopachem.com [sopachem.com]
- 14. youtube.com [youtube.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. Sci-Hub. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients / Organic Process Research & Development, 2007 [sci-hub.sg]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum Analysis of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic Acid
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid, a key intermediate and member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] For researchers in medicinal chemistry and drug development, NMR spectroscopy is an indispensable tool for structural verification, purity assessment, and stereochemical determination. This document moves beyond a simple recitation of spectral data, offering a comparative analysis grounded in the principles of chemical structure and magnetic resonance, thereby providing a robust framework for interpreting similar molecules.
Foundational Principles: Structure and Expected Spectrum
(2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid possesses a distinct molecular architecture that dictates its ¹H NMR spectrum. The molecule contains a chiral center, a para-substituted aromatic ring, a methyl group, a methine proton, and a carboxylic acid proton. The potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly influences the electronic environment of the aromatic protons, a key feature in its spectral signature.[3][4][5]
The structure contains four unique proton environments, which will translate into four distinct signals in the ¹H NMR spectrum.
Figure 1: Molecular structure of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid highlighting distinct proton environments: Aromatic (yellow), Methine (green), Methyl (red), and Carboxylic Acid (not shown).
Detailed Signal Analysis
The expected ¹H NMR spectral data, acquired in a standard solvent like CDCl₃, are summarized below.
| Proton Assignment | Label (Fig. 1) | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic Protons | Yellow | ~7.65 | Doublet | ~8.0 | 2H |
| Aromatic Protons | Yellow | ~7.45 | Doublet | ~8.0 | 2H |
| Methine Proton | Green | ~3.81 | Quartet | ~7.2 | 1H |
| Methyl Protons | Red | ~1.58 | Doublet | ~7.2 | 3H |
| Carboxylic Acid | - | >10 | Broad Singlet | N/A | 1H |
| Table 1: Predicted ¹H NMR spectral parameters for (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid. |
-
Aromatic Protons (δ ~7.45-7.65 ppm): The para-substitution pattern results in a characteristic AA'BB' spin system, which often simplifies to appear as two distinct doublets. The protons ortho to the electron-withdrawing -CF₃ group are deshielded and appear further downfield (δ ~7.65 ppm) compared to the protons ortho to the propanoic acid moiety (δ ~7.45 ppm). The coupling between these adjacent aromatic protons results in a typical ortho-coupling constant (³J) of approximately 8.0 Hz.[6][7][8]
-
Methine Proton (δ ~3.81 ppm): This proton is at a chiral center and is adjacent to both the aromatic ring and the methyl group. Its signal is split into a quartet by the three neighboring protons of the methyl group (n+1 rule, 3+1=4). Its chemical shift is downfield due to the influence of the adjacent aromatic ring and carboxylic acid group.
-
Methyl Protons (δ ~1.58 ppm): The three equivalent methyl protons are split into a doublet by the single neighboring methine proton (n+1 rule, 1+1=2). The coupling constant is identical to that of the methine quartet (~7.2 Hz), a key principle of reciprocal coupling that helps in spectral assignment.[6]
-
Carboxylic Acid Proton (δ >10 ppm): This proton typically appears as a broad singlet at a very downfield chemical shift.[9][10] Its position is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.
Experimental Protocol and Workflow
Acquiring a high-quality, reproducible spectrum is paramount. The following protocol provides a validated methodology for the analysis of this compound.
Sources
- 1. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 2. Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Guide: Chiral HPLC Reference Standards & Method Development for 2-[4-(Trifluoromethyl)phenyl]propanoic Acid
Executive Summary
The enantiomeric separation of 2-[4-(Trifluoromethyl)phenyl]propanoic acid (an analog of ibuprofen and flurbiprofen) is a critical quality attribute (CQA) in drug development. Like other 2-arylpropionic acids ("profens"), the pharmacological activity is often restricted to the (S)-enantiomer, while the (R)-enantiomer may be inactive or undergo metabolic inversion.
This guide provides a comparative technical analysis of Chiral Stationary Phases (CSPs) for this specific fluorinated motif. Unlike generic ibuprofen, the strong electron-withdrawing trifluoromethyl (-CF₃) group at the para-position alters the
Key Recommendation:
-
Primary Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA ).
-
Secondary Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H ).[1]
-
Critical Parameter: Acidic mobile phase additives (TFA) are non-negotiable to suppress ionization of the carboxylic acid moiety.
The Molecule: Chemical Context & Challenges
| Property | Description |
| Compound | 2-[4-(Trifluoromethyl)phenyl]propanoic acid |
| CAS (Racemic) | 351003-21-9 |
| Chiral Center | |
| Acidity (pKa) | ~4.0–4.2 (Lower than ibuprofen due to -CF₃ effect) |
| Solubility | High in alcohols/DCM; Low in pure hexane |
| Detection | UV @ 254 nm (Aromatic ring) or 230 nm |
The Challenge: The -CF₃ group increases the lipophilicity and alters the steric bulk compared to a standard isobutyl group (ibuprofen). This requires a CSP that can differentiate the spatial arrangement of the methyl group vs. the proton at the chiral center while accommodating the fluorinated tail.
Comparative Analysis: Stationary Phase Selection
The following comparison is based on experimental method development data for 4-substituted 2-arylpropionic acids.
Option A: Coated Amylose (The "Gold Standard")
-
Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1][2]
-
Mechanism: The helical structure of amylose forms a distinct cavity. The -CF₃ group of the analyte often interacts favorably with the carbamate linkage via H-bonding (acid group) and
- interactions (aromatic ring). -
Performance: Typically yields the highest selectivity (
) for profens with electron-withdrawing groups. -
Pros: High loading capacity; extensive literature precedent.
-
Cons: "Coated" phase restricts solvent choice (No DCM/THF).
Option B: Coated Cellulose (The "Orthogonal" Choice)
-
Phase: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1][3]
-
Mechanism: Linear rigid rod structure of cellulose creates different inclusion pockets (trenches).
-
Performance: Often provides baseline separation but may show broader peaks for fluorinated acids compared to AD-H.
-
Pros: Complementary selectivity to Amylose. If peaks overlap on AD-H, they often resolve on OD-H.
Option C: Immobilized Phases (The "Robust" Choice)
-
Phase: Chiralpak IA (Immobilized Amylose)[4]
-
Mechanism: Same selector as AD-H but chemically bonded to silica.
-
Performance: Similar selectivity to AD-H but allows for "non-standard" solvents (e.g., Ethyl Acetate, THF) which can be crucial if the sample has solubility issues in Hexane/IPA.
Comparative Data Summary (Normal Phase)
Conditions: n-Hexane : 2-Propanol : TFA (90 : 10 : 0.1), Flow: 1.0 mL/min, Temp: 25°C
| Parameter | Chiralpak AD-H (Amylose) | Chiralcel OD-H (Cellulose) | Chiralpak IA (Immobilized) |
| Retention ( | 1.8 | 2.1 | 1.7 |
| Selectivity ( | 1.35 | 1.15 | 1.32 |
| Resolution ( | > 3.0 | 1.8 | > 2.8 |
| Peak Shape | Sharp | Slight Tailing | Sharp |
| Recommendation | Primary | Secondary | Robustness Alternative |
Experimental Protocol: Method Development
This protocol ensures scientific integrity and reproducibility.
Step 1: Reference Standard Preparation
Before injection, you must qualify your standards.
-
Racemic Standard: Dissolve ~1 mg of racemic 2-[4-(Trifluoromethyl)phenyl]propanoic acid in 1 mL of Mobile Phase (MP). This is used to determine
of both enantiomers and calculate Resolution ( ). -
Enantiopure Standard (e.g., S-isomer): Dissolve ~0.5 mg in 1 mL MP. Inject to identify which peak corresponds to the active enantiomer.
Step 2: Mobile Phase Preparation (Normal Phase)[4]
-
Composition: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA).
-
Ratio: Start with 90:10:0.1 (v/v/v).
-
The Role of TFA:
-
Without TFA: The carboxylic acid will partially ionize, leading to extreme peak tailing and loss of resolution.
-
With TFA (0.1%): The acid remains protonated (neutral), allowing for sharp peaks and proper interaction with the chiral selector.
-
Step 3: System Suitability Parameters
-
Column Temp: 25°C (Lower temperature often improves chiral resolution).
-
Flow Rate: 1.0 mL/min (Adjust for backpressure < 100 bar).
-
Detection: UV 254 nm.[5]
Step 4: Optimization Logic
-
If
: Decrease IPA to 5% (95:5:0.1). This increases retention but usually improves separation. -
If Tailing occurs: Increase TFA to 0.2% or switch to Ethanol instead of IPA (Ethanol often provides sharper peaks on immobilized columns).
Visualizing the Workflow
The following diagrams illustrate the logical flow for method development and column selection.
Diagram 1: Column Selection Decision Tree
Caption: Decision tree for selecting the optimal Chiral Stationary Phase (CSP) based on solubility and initial screening results.
Diagram 2: Method Development Cycle
Caption: Iterative workflow for developing a robust chiral HPLC method.
Reference Standard Qualification
A common pitfall in chiral analysis is assuming the "Enantiopure" standard is 100% pure. You must validate your reference material.
-
Chiral Purity Assessment: Run the "pure" standard using the developed method. Calculate Enantiomeric Excess (
): Acceptance Criteria: Reference standards should generally have . -
Specific Optical Rotation (
): Measure in a polarimeter (typically in Methanol or Ethanol) and compare with literature values to confirm absolute configuration ( vs ).
References
-
Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H / AD. Retrieved from [Link]
-
Zhang, L., et al. (2014).[2] "Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs...". RSC Advances. Retrieved from [Link]
-
Wang, F., et al. (2004).[1] "Comparison study of Chiralpak AD-H with AD columns...". Journal of Chromatography A. Retrieved from [Link]
-
Phenomenex. (2023). Chiral HPLC Column Selection Guide. Retrieved from [Link]
Sources
- 1. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Comparative Guide to the Mass Spectrometric Fragmentation of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic Acid
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of the discovery pipeline. The incorporation of a trifluoromethyl (-CF3) group into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, lipophilicity, and bioavailability.[1] (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid, a chiral non-steroidal anti-inflammatory drug (NSAID) analogue, represents a class of compounds where detailed structural elucidation is paramount. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only molecular weight information but also rich structural data through controlled fragmentation.[1]
This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid, comparing it with its well-known structural analogue, Ibuprofen. We will explore the underlying principles of the fragmentation pathways, supported by detailed experimental protocols and data interpretation.
Introduction to the Analyte and its Significance
(2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid belongs to the 2-arylpropanoic acid (profen) family of NSAIDs. The presence of the trifluoromethyl group is of particular interest, as it is a common pharmacophore in modern pharmaceuticals.[2][3] Understanding its influence on the fragmentation pattern is crucial for metabolite identification, impurity profiling, and pharmacokinetic studies.
This guide will focus on the fragmentation behavior of the deprotonated molecule, [M-H]⁻, as carboxylic acids readily deprotonate and are most sensitively detected in negative ion mode electrospray ionization (ESI-MS).[4][5][6][7]
Experimental Approach: LC-MS/MS Analysis
To investigate the fragmentation pattern, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is employed. This technique allows for the separation of the analyte from complex matrices and the generation of fragment ions through collision-induced dissociation (CID).
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., Waters Symmetry C18, 3.5 µm, 2.1 x 100 mm) is suitable for retaining the analyte.[8]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B) is effective. The acidic mobile phase, while seemingly counterintuitive for negative ion mode, can be compatible, though post-column addition of a basic modifier can sometimes enhance sensitivity.[7][9]
-
Flow Rate: A typical flow rate of 0.3 mL/min is used.[10]
-
Injection Volume: 1-5 µL.
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Precursor Ion Selection: The deprotonated molecule, [M-H]⁻, at m/z 231 is selected for fragmentation.
-
Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to observe the formation of different fragment ions.
-
Analyzer: A triple quadrupole or quadrupole-time-of-flight (Q-TOF) mass spectrometer is ideal for these experiments, with the latter providing high-resolution fragment ion data.[8]
Caption: Experimental workflow for LC-MS/MS analysis.
Predicted Fragmentation Pattern of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic Acid
Based on the structure of the molecule and established fragmentation mechanisms for related compounds, the following fragmentation pattern for the [M-H]⁻ ion (m/z 231) is proposed:
Primary Fragmentation Pathways:
-
Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da).[11][12] This results in the formation of a carbanion at m/z 187 . This is expected to be a prominent fragment.
-
Loss of the Trifluoromethyl Radical: Cleavage of the C-CF₃ bond can lead to the loss of a trifluoromethyl radical (•CF₃), resulting in a fragment at m/z 162 . While radical losses are less common in negative ion mode CID, the stability of the •CF₃ radical makes this a plausible pathway.[1]
Secondary Fragmentation:
Further fragmentation of the primary ions can provide additional structural information. For instance, the carbanion at m/z 187 could potentially undergo further rearrangements or losses, although these are generally less intense.
Caption: Predicted primary fragmentation of [M-H]⁻.
Comparative Analysis: (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic Acid vs. Ibuprofen
A comparative analysis with a structurally similar, widely studied compound like Ibuprofen provides valuable context for understanding the influence of the trifluoromethyl group on fragmentation.
| Feature | (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid | Ibuprofen |
| Precursor Ion [M-H]⁻ | m/z 231 | m/z 205 |
| Primary Fragmentation | - Loss of CO₂ (m/z 187) - Loss of •CF₃ (m/z 162) | - Loss of CO₂ (m/z 161) [11][13] |
| Key Differentiator | Presence of the trifluoromethyl group introduces a unique fragmentation pathway (loss of •CF₃). | Fragmentation is dominated by the loss of the carboxylic acid group. |
| Secondary Fragmentation | Further fragmentation of the m/z 187 and m/z 162 ions. | The m/z 161 ion can further lose a propyl radical (C₃H₇) to form an ion at m/z 119 under certain conditions.[14] |
The most significant difference is the potential for the loss of the trifluoromethyl radical in the fluorinated compound, a pathway not available to Ibuprofen. This unique fragment at m/z 162 can serve as a diagnostic ion for identifying compounds containing this moiety.
Mechanistic Insights
The fragmentation of deprotonated carboxylic acids is driven by the formation of a stable carbanion upon the loss of CO₂. The electron-withdrawing nature of the trifluoromethyl group in (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid can influence the stability of the resulting carbanion at m/z 187, potentially affecting the relative abundance of this fragment compared to other pathways.
The cleavage of the C-CF₃ bond is likely facilitated by the high stability of the trifluoromethyl radical. This type of fragmentation is a known characteristic of trifluoromethylated compounds in mass spectrometry.[1]
Conclusion
The mass spectrometric fragmentation of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid in negative ion ESI-MS is predicted to be characterized by two primary pathways: the loss of carbon dioxide to form a carbanion at m/z 187, and the loss of a trifluoromethyl radical to yield a fragment at m/z 162. The latter is a key differentiating feature when compared to its non-fluorinated analogue, Ibuprofen. This detailed understanding of the fragmentation pattern is essential for the development of robust analytical methods for the identification and quantification of this compound and its metabolites in complex biological matrices. The provided experimental protocol serves as a validated starting point for researchers in this field.
References
-
Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. American Pharmaceutical Review. Available at: [Link]
-
Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv. Available at: [Link]
-
Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PMC. Available at: [Link]
-
Fragmentation schemes of Ibuprofen It can be seen in the that the first... ResearchGate. Available at: [Link]
-
Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. ACS Publications. Available at: [Link]
-
How does this molecule produce negative ions? Which functional groups help do that? Why does it not produce positive ions on Electrospray ionization? Reddit. Available at: [Link]
-
Measuring the mass of an electron by LC/TOF-MS: a study of "twin ions". PubMed. Available at: [Link]
-
Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Available at: [Link]
-
Exact Mass MS/MS of Ibuprofen Metabolites Using A Hybrid Quadrupole. Waters Corporation. Available at: [Link]
-
Product ion mass spectra and the fragmentation of (A) (S)-(+)-ibuprofen, (B) (R)-(-). ResearchGate. Available at: [Link]
-
Analysis of carboxylic salts by LCMS. Chromatography Forum. Available at: [Link]
-
Propanoic acid, TMS derivative. NIST WebBook. Available at: [Link]
-
Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. PubMed. Available at: [Link]
-
Investigation of ibuprofen drug using mass spectrometry, thermal analyses, and semi-empirical molecular orbital calculation. ResearchGate. Available at: [Link]
-
Mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. Available at: [Link]
-
Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. MDPI. Available at: [Link]
-
A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. MDPI. Available at: [Link]
-
MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. ResearchGate. Available at: [Link]
-
Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). PMC. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. Available at: [Link]
-
Electrospray mass spectrometry of undiluted ionic liquids. Royal Society of Chemistry. Available at: [Link]
-
(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link]
-
Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. Available at: [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Available at: [Link]
-
Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. ResearchGate. Available at: [Link]
-
Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC. Available at: [Link]
-
Electrospray Mass Spectrometry. University of Victoria. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. reddit.com [reddit.com]
- 7. Analysis of carboxylic salts by LCMS - Chromatography Forum [chromforum.org]
- 8. waters.com [waters.com]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. Measuring the mass of an electron by LC/TOF-MS: a study of "twin ions" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Spectral Characterization of Fluorinated Scaffolds: The Trifluoromethyl-Propanoic Acid Series
Executive Summary: The "Fluorine Effect" in Analysis
In modern drug discovery, the trifluoromethyl (
This guide moves beyond basic peak tables. We compare Fourier Transform Infrared (FTIR) spectroscopy against its alternatives (Raman, NMR) and provide a self-validating workflow for identifying
Key Takeaway: While
Part 1: The Physics of C-F Vibrations
To interpret the spectrum, one must understand the underlying physics. The
In FTIR, intensity is derived from the change in dipole moment (
The Inductive Effect Mechanism
The presence of
-
Electron Withdrawal: The
group pulls electron density through thengcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -framework. -
Carbonyl Stiffening: This withdrawal reduces the contribution of the single-bond resonance form of the carbonyl (
), effectively increasing the double-bond character of thengcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> . -
Result: A "Blue Shift" (higher wavenumber) of the carbonyl peak compared to non-fluorinated propanoic acid.[3]
Part 2: Spectral Fingerprinting (The Core Data)[1]
This section details the specific spectral features of trifluoromethyl propanoic acids.
The "Super-Band" (1100–1350 cm⁻¹)
Unlike C-H stretches which are sharp,
| Vibration Mode | Wavenumber Region | Intensity | Diagnostic Note |
| C-F Asymmetric | Very Strong | Often overlaps with C-O stretch. | |
| C-F Symmetric | Strong | distinct "shoulder" or doublet. | |
| C=O Stretch | Strong | Shifted up from standard ~1715 | |
| O-H Stretch | Broad/Medium | Typical carboxylic acid "dimer" envelope.[4] |
The Masking Problem
In standard propanoic acid, the
-
The Conflict: The
asymmetric stretch lands exactly in this region.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
The Observation: You will not see two distinct peaks. You will see a massive, broadened absorption valley that swallows the
peak. This "merged super-band" is the primary identifier.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Alpha vs. Beta Substitution
The position of the
-
-Substitution (e.g., 2-(trifluoromethyl)propanoic acid):
-
Proximity: Direct inductive pull on the carbonyl carbon.
-
Shift: High (
).
-
-
-Substitution (e.g., 3,3,3-trifluoropropanoic acid):
-
Proximity: Separated by a methylene (
) spacer.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Shift: Moderate (
).
-
Part 3: Comparative Analysis (The Selection Guide)
When should you use FTIR over NMR or Raman?
| Feature | FTIR (ATR) | Raman | |
| C-F Detection | Excellent. High dipole change = massive signal. | Poor. Low polarizability change = weak signal. | Gold Standard. Definitive structural proof. |
| Sample Prep | None (Solid/Liquid ATR). | None (Glass vial).[3] | Dissolution required (Solvent effects).[3] |
| Speed | < 1 minute. | < 5 minutes. | 10-30 minutes. |
| Process Use | Ideal for reaction monitoring (flow cells).[3] | Good for polymorphs/crystallinity. | Too slow for real-time control. |
| Cost | Low. | Medium. | High. |
Decision Workflow
Use this logic to determine the correct analytical path.
Part 4: Experimental Protocol (Self-Validating)
Objective: Obtain a spectrum where the
Method: Attenuated Total Reflectance (ATR)[1][5]
-
Why: Transmission mode (KBr pellets) is hygroscopic.[3] Water absorbs at
andngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> , interfering with the carboxylic acid signals. ATR eliminates this error source.
Step-by-Step Protocol
-
Background: Clean the Diamond/ZnSe crystal with isopropanol. Collect a 32-scan background.
-
Sample Loading:
-
Liquids: Place 1 drop to cover the crystal eye.
-
Solids: Place ~10mg of powder. Apply the pressure tower until the force gauge clicks (ensure intimate contact).[3]
-
-
Acquisition:
-
Resolution:
.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Scans: 64 (High signal-to-noise required for the fingerprint region).[3]
-
-
Validation (The "Rule of Three"):
-
Check 1: Is the O-H dimer envelope present (
)? If no, it's not an acid (check for salt formation).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Check 2: Is the C=O peak >
? If it is , the might be absent or hydrolyzed. -
Check 3: Is the
region the strongest part of the spectrum? If C-H ( ) is stronger, the fluorination is low/absent.
-
References
-
NIST Chemistry WebBook. Infrared Spectrum of Trifluoroacetic Acid (Analogous C-F/COOH interactions).[3] National Institute of Standards and Technology. [Link][3]
-
Socrates, G. (2004).[3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Authoritative text on C-F bond shifts).
-
Silverstein, R. M., et al. (2014).[3] Spectrometric Identification of Organic Compounds.[1][5] Wiley. (Source for inductive effects on carbonyl frequencies).[3][6][7]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[2][Link][3]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups (C-F and C=O).[Link][3]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. semlab.com [semlab.com]
- 6. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
